4-Chloro-N'-(diphenylmethylene)butanehydrazide

Description

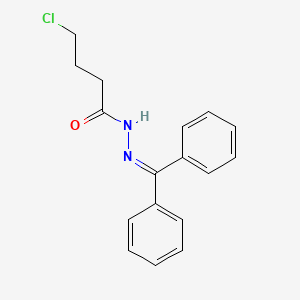

4-Chloro-N'-(diphenylmethylene)butanehydrazide is a hydrazone Schiff base derivative characterized by a butanehydrazide backbone (NH–NH–CO–C3H6–Cl) and a diphenylmethylene group (C6H5–C=N–). The 4-chloro substitution on the benzohydrazide moiety enhances electronic and steric properties, influencing reactivity and biological interactions. Such compounds are typically synthesized via condensation of substituted hydrazides with aldehydes, often catalyzed by acetic acid in ethanol . Hydrazide derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory activities due to their ability to form stable complexes with biological targets .

Properties

IUPAC Name |

N-(benzhydrylideneamino)-4-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-13-7-12-16(21)19-20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNCINJMCFHILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CCCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312991 | |

| Record name | 4-Chloro-N'-(diphenylmethylidene)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79289-25-1 | |

| Record name | 79289-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N'-(diphenylmethylidene)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-(diphenylmethylene)butanehydrazide typically involves the reaction of 4-chlorobutyryl chloride with diphenylmethylenehydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-N’-(diphenylmethylene)butanehydrazide may involve the use of larger reaction vessels and more efficient mixing techniques to ensure uniformity and consistency of the product. The reaction conditions, such as temperature and pressure, may be optimized to increase the yield and purity of the compound. Additionally, purification steps, such as recrystallization or chromatography, may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’-(diphenylmethylene)butanehydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Chloro-N’-(diphenylmethylene)butanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(diphenylmethylene)butanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanehydrazide Derivatives

- N'-[Furan-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5f): This derivative (melting point: 175–176°C) replaces the diphenylmethylene group with a furan ring.

- Organotin(IV) Complexes with Butanehydrazide Ligands: Derivatives like N'-(2-hydroxybenzylidene)-4-(1H-indole-3-yl)butanehydrazide form cytotoxic organotin complexes. Diphenyltin(IV) analogues exhibit stronger anticancer activity (IC50: 5–15 μM in A549 and MCF7 cells) than dimethyltin(IV) due to enhanced DNA intercalation via planar phenyl groups .

Benzohydrazide Derivatives

- Its static quenching mechanism highlights the role of aromatic substituents in protein interactions .

- (E)-4-Chloro-Nʹ-(thiophene-2-ylmethylene)benzohydrazide (S3) :

Exhibits moderate antimicrobial activity (MIC: 12–25 μg/mL against S. aureus and E. coli) and antioxidant properties (DPPH scavenging IC50: 28 μM), emphasizing the impact of heterocyclic substituents .

Anticancer Activity

Key Insight: The diphenylmethylene group in the target compound may enhance lipophilicity and DNA intercalation, similar to diphenyltin(IV) complexes . However, benzenesulfonohydrazides like 5f show superior anticancer potency, likely due to the sulfonamide group’s role in enzyme inhibition .

Antimicrobial and Analgesic Activity

- N'-(1-Phenylethylidene)butanehydrazide (Compound 12) :

Demonstrates 2–3× stronger analgesic activity than aspirin (ASA), highlighting the importance of the butanehydrazide core and arylidene substituents . - N'-[Thiophen-2-ylmethylene]butanehydrazide (5g) :

Lower melting point (95–96°C) and moderate antimicrobial activity suggest that bulkier substituents (e.g., diphenylmethylene) may improve stability and efficacy .

Crystal Structure and Stability

- The title compound’s diphenylmethylene group likely adopts a planar conformation, as seen in analogous Schiff bases (e.g., 4-chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide), where halogenation stabilizes the crystal lattice via hydrogen bonding .

- Synthesis typically involves refluxing 4-chlorobutanhydrazide with diphenyl ketone in ethanol/acetic acid, achieving yields of 19–23% under optimized conditions .

Biological Activity

4-Chloro-N'-(diphenylmethylene)butanehydrazide is a compound that has garnered attention for its potential biological activities. This article aims to compile the available research findings, case studies, and data tables related to its biological activity, providing a comprehensive overview.

This compound is categorized within hydrazone derivatives, which are known for their diverse biological properties. The chemical structure includes a chloro group and diphenylmethylene moiety, contributing to its reactivity and interactions with biological systems.

Chemical Structure

The molecular formula for this compound is C16H16ClN3O. The structural representation can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The proposed mechanism of action for this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial and cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.

- Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death in cancer cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated a promising profile against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Investigation into Anticancer Activity

Another significant study focused on the anticancer properties of this compound, revealing its ability to inhibit tumor growth in xenograft models. The study highlighted that treatment with the compound resulted in reduced tumor volume and increased survival rates among treated animals compared to controls .

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring novel delivery methods to enhance bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.